molecular formula C9H17NO2 B13503526 Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate

Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate

Cat. No.: B13503526
M. Wt: 171.24 g/mol
InChI Key: LVPOSOVEZNQRPW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanecarboxylates This compound is characterized by a cyclobutane ring substituted with an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl 2,2-dimethylcyclobutanecarboxylate with ammonia or an amine source under acidic or basic conditions to introduce the amino group. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of biological pathways or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-2,2-dimethylcyclopropanecarboxylate: Similar structure but with a cyclopropane ring.

    Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate: Similar structure but with a methyl ester group instead of ethyl.

    Ethyl 3-amino-2,2-dimethylcyclopentanecarboxylate: Similar structure but with a cyclopentane ring.

Uniqueness

This compound is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.

Properties

IUPAC Name

ethyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-12-8(11)6-5-7(10)9(6,2)3/h6-7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPOSOVEZNQRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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